molecular formula C9H9IO3 B187243 Ethyl 2-hydroxy-5-iodobenzoate CAS No. 15125-84-5

Ethyl 2-hydroxy-5-iodobenzoate

Cat. No. B187243
CAS RN: 15125-84-5
M. Wt: 292.07 g/mol
InChI Key: WKGNZGPAJWJRDO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-iodobenzoate is a chemical compound with the molecular formula C9H9IO3 . It has an average mass of 292.070 Da and a monoisotopic mass of 291.959625 Da .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-hydroxy-5-iodobenzoate were not found, a related compound, Ethyl (2-iodobenzoyl)acetate, is available commercially .


Molecular Structure Analysis

The InChI code for Ethyl 2-hydroxy-5-iodobenzoate is 1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-5-iodobenzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The refractive index of a related compound, Ethyl (2-iodobenzoyl)acetate, is 1.5865 (lit.) at 20°C, and it has a density of 1.609 g/mL at 25°C (lit.) .

Scientific Research Applications

  • Synthesis and Characterization of Compounds : Ethyl 2-hydroxy-5-iodobenzoate plays a role in the synthesis of diverse chemical compounds. For instance, it is used in the synthesis and IR spectroanalysis of Oxadiazolines compounds, as reported by H. Jun (2011), where its derivatives were studied using IR spectroscopy (H. Jun, 2011).

  • Catalytic Applications : In a study by Kawano and Togo (2008), derivatives of Ethyl 2-hydroxy-5-iodobenzoate were used to obtain 2-ethyl-5-aryloxazole derivatives in a one-pot synthesis from alkyl aryl ketones, showcasing its catalytic application (Y. Kawano & H. Togo, 2008).

  • Role in Oxidation Reactions : The compound also finds application in oxidation reactions. For example, a 2009 study by Uyanik, Akakura, and Ishihara discussed the use of electron-donating group-substituted 2-iodoxybenzoic acids, including derivatives of Ethyl 2-hydroxy-5-iodobenzoate, as catalysts for alcohol oxidation (M. Uyanik, M. Akakura & K. Ishihara, 2009).

  • Photodegradation Studies : In environmental science, Ethyl 2-hydroxy-5-iodobenzoate derivatives are examined in photodegradation studies. Gmurek et al. (2015) investigated the photochemical degradation of hazardous water contaminants including ethyl-paraben, highlighting the relevance of Ethyl 2-hydroxy-5-iodobenzoate in environmental studies (M. Gmurek et al., 2015).

Safety And Hazards

Ethyl 2-hydroxy-5-iodobenzoate is classified under GHS07 for safety . The signal word is “Warning” and it has hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)^ .

properties

IUPAC Name

ethyl 2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNZGPAJWJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515167
Record name Ethyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-5-iodobenzoate

CAS RN

15125-84-5
Record name Ethyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodosalicylic acid (528 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (420 mg), 1-hydroxybenzotriazole hydrate (337 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 5-iodosalicylate (457 mg, yield 78%).
Quantity
528 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
IP McCulloch, JJ La Clair, MJ Jaremko… - …, 2016 - Wiley Online Library
… The synthesis of 6 began by converting ethyl 2-hydroxy-5-iodobenzoate (7) into its corresponding dimethylcarbamothioate 8. Heating 8 in bromobenzene afforded an effective Miyazaki–…
M Bergström, G Suresh, VR Naidu… - European Journal of …, 2017 - Wiley Online Library
N‐Iodosuccinimide (NIS) in pure trifluoroacetic acid (TFA) offers a time‐efficient and general method for the iodination of a wide range of mono‐ and disubstituted benzenes at room …
YE Kim, DH Kim, A Choi, S Jang, K Jeong… - Drug Design …, 2021 - Taylor & Francis
… Naphthaleneboronic acid (301 mg, 1.75 mmol), Pd(PPh 3 ) 4 (67 mg, 0.06 mmol), aqueous 2 N Na 2 CO 3 (4.7 mL) was added to a solution of ethyl 2-hydroxy-5-iodobenzoate (341 mg, …
Number of citations: 2 www.tandfonline.com
IP McCulloch - 2016 - search.proquest.com
… as prepared in 6 steps in an overall yield of 26% from ethyl 2-hydroxy-5-iodobenzoate (7) … The synthesis of 6 began by converting ethyl 2-hydroxy-5-iodobenzoate (7) to its …
Number of citations: 3 search.proquest.com
A General Procedure - academia.edu
… Ethyl 2-hydroxy-5-iodobenzoate (20) …
Number of citations: 3 www.academia.edu

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